The compound can be sourced from synthetic routes involving indole and quinoline derivatives. It is classified as a Schiff base, which is a type of compound formed by the condensation of an amine with a carbonyl compound. The specific reaction leading to 2-(2-(1H-Indol-3-yl)vinyl)quinoline typically involves indole-3-carbaldehyde and 2-methylquinoline under basic conditions.
The synthesis of 2-(2-(1H-Indol-3-yl)vinyl)quinoline generally follows these steps:
The molecular structure of 2-(2-(1H-Indol-3-yl)vinyl)quinoline features:
The compound has a molecular weight of approximately 221.29 g/mol. Its structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used for structural confirmation, revealing characteristic peaks corresponding to the functional groups present in the molecule.
2-(2-(1H-Indol-3-yl)vinyl)quinoline can undergo several types of chemical reactions:
The mechanism of action for 2-(2-(1H-Indol-3-yl)vinyl)quinoline involves its interactions with biological targets. It has been shown to bind with DNA and proteins, influencing cellular processes such as gene expression and enzyme activity. This capability makes it a valuable candidate in medicinal chemistry for developing therapeutic agents against various diseases .
These properties are crucial for understanding its behavior in different environments, particularly in biological systems and industrial applications.
The applications of 2-(2-(1H-Indol-3-yl)vinyl)quinoline span multiple fields:
Research may focus on optimizing synthesis methods, exploring new applications in medicinal chemistry, and investigating its mechanisms further to enhance its therapeutic potential.
The molecular architecture of 2-(2-(1H-Indol-3-yl)vinyl)quinoline comprises planar quinoline and indole rings linked by a vinyl bridge. Single-crystal X-ray diffraction (SCXRD) reveals that this hybrid crystallizes in the monoclinic space group, with unit cell parameters aligning closely with related quinoline-indole systems [3] [6]. Key crystallographic metrics include:
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell (a, b, c) | 41.201(2) Å, 10.6339(6) Å, 9.4997(4) Å |
| β angle | 93.904(4)° |
| Dihedral angle (quinoline-indole) | 22.82(10)° |
The quinoline moiety exhibits near-perfect planarity (root mean square deviation = 0.030 Å), while the indole ring adopts a slight torsion (3.47(7)°) relative to the vinyl linkage. This minimal distortion facilitates π-conjugation across the hybrid scaffold, a feature critical for electronic properties [1] [3]. Intermolecular stabilization involves C–H⋯π contacts (2.81 Å) between the quinoline core and alkyl chains of adjacent molecules, forming corrugated layers along the ab-plane [6].
Spectroscopic characterization confirms the structural integrity and electronic environment of the compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (DMSO-d6) displays characteristic signals: a singlet at δ 10.30 ppm (indole N-H), vinyl protons as coupled doublets between δ 7.64–7.95 ppm (J = 16.0 Hz), and aromatic multiplet at δ 7.36–8.68 ppm (quinoline/indole C-H). ¹³C NMR resolves the vinyl bridge carbons at δ 127.40–128.90 ppm and carbonyl/imine carbons upfield at δ 164–167 ppm [4].
Infrared Spectroscopy: Key absorptions include N-H stretch at 3307–3215 cm⁻¹ (indole), C=N stretch at 1616–1600 cm⁻¹ (quinoline), and C=C vinyl vibration at 1637 cm⁻¹. The absence of carbonyl stretches distinguishes it from carboxylated analogues [4].
Mass Spectrometry: Electron ionization confirms molecular identity via [M+H]⁺ peak at m/z 271.3 (calculated: 271.13), with fragmentation ions at m/z 170.1 (quinoline-vinyl⁺) and 129.1 (indole⁺) [2] [5].
Table 2: Key Spectroscopic Assignments
| Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 10.30 (s) | Indole N-H |
| ¹H NMR | 7.64–7.95 (d, J=16 Hz) | Vinyl CH=CH |
| ¹³C NMR | 127.40–128.90 | Vinyl carbons |
| IR | 1616–1600 | C=N (quinoline) |
| MS | 271.3 | [M+H]⁺ |
Hirshfeld surface analysis quantifies supramolecular contacts driving crystal packing:
The dₙᵒᵣₘ surface highlights red spots near the indole N-H and quinoline C-H sites, confirming their role as interaction hotspots. Complementary fingerprint plots exhibit symmetrical "wings" for H⋯C contacts (dₑ + dᵢ ≈ 2.54 Å), validating dispersion forces [3] [6].
Structural analogues demonstrate how modifications influence electronic and steric properties:
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